2-Propylaniline

Catalog No.
S661286
CAS No.
1821-39-2
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propylaniline

CAS Number

1821-39-2

Product Name

2-Propylaniline

IUPAC Name

2-propylaniline

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3

InChI Key

WKURVXXDGMYSDP-UHFFFAOYSA-N

SMILES

CCCC1=CC=CC=C1N

Canonical SMILES

CCCC1=CC=CC=C1N

Electropolymerization of 2-Propylaniline

Specific Scientific Field: Electrochemistry and materials science.

Summary: Electropolymerization involves the electrodeposition of a polymer film from a monomer solution. In the case of 2-Propylaniline, this process yields a poly(2-propylaniline) film.

Experimental Procedure:

Results: The electropolymerized poly(2-propylaniline) film exhibits unique electrical conductivity and can be used in applications such as sensors, actuators, and energy storage devices .

Polymerization and Intercalation with Iron(III) Oxychloride

Specific Scientific Field: Materials chemistry and nanotechnology.

Summary: Polymerization and intercalation involve incorporating 2-Propylaniline into layered materials, such as iron(III) oxychloride.

Experimental Procedure:

Results: The intercalated composite material exhibits enhanced properties, such as improved mechanical strength, electrical conductivity, and catalytic activity. It can find applications in batteries, supercapacitors, and catalysis .

2-Propylaniline is an organic compound classified as an aromatic amine, with the chemical formula C₉H₁₃N. It features a propyl group attached to the second position of an aniline structure, making it part of the phenylpropane class of compounds. This compound is characterized by its solid state and has a molecular weight of approximately 135.2062 g/mol .

The compound can be represented structurally by the following InChI code: InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3 . Its properties include a water solubility of 1.75 mg/mL and a logP value of approximately 2.39, indicating moderate hydrophobicity .

Typical of aromatic amines:

  • Electrophilic Substitution: The presence of the amino group makes the aromatic ring reactive towards electrophiles. This can lead to nitration, sulfonation, or halogenation at various positions on the ring.
  • Oxidation: The amino group can be oxidized to form nitro compounds or other derivatives.
  • Acylation: It can react with acyl chlorides to form amides.

These reactions allow 2-propylaniline to serve as a versatile intermediate in organic synthesis.

The synthesis of 2-propylaniline typically involves:

  • Alkylation of Aniline: Aniline can be alkylated using propyl bromide or iodide in the presence of a base such as sodium hydroxide or potassium carbonate.
    • Reaction:
      text
      C₆H₅NH₂ + C₃H₇Br → C₆H₄(NH₂)C₃H₇ + HBr
  • Reduction of Nitro Compounds: Another method involves reducing the corresponding nitro compound (e.g., 2-nitropropane) using catalytic hydrogenation or chemical reducing agents.

2-Propylaniline has several applications in various fields:

  • Chemical Intermediate: It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Research: Used in studies exploring the properties and reactions of aromatic amines.
  • Material Science: It may be utilized in the production of polymers and resins.

Several compounds share structural similarities with 2-propylaniline. Here are a few notable examples:

Compound NameChemical FormulaKey Features
AnilineC₆H₅NH₂Basic aromatic amine
2-IsopropylanilineC₉H₁₃NContains isopropyl group instead of propyl
N,N-DiethylanilineC₁₂H₁₅NTwo ethyl groups attached to nitrogen
4-PropylanilineC₉H₁₃NPropyl group at the para position

Uniqueness of 2-Propylaniline

What sets 2-propylaniline apart from these similar compounds is its unique substitution pattern on the aromatic ring, which influences its reactivity and potential applications in organic synthesis. The presence of a propyl group at the ortho position relative to the amino group alters both steric and electronic properties compared to other substituted anilines.

Physical Description

Yellow to brown liquid; [MSDSonline]

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

135.104799419 g/mol

Monoisotopic Mass

135.104799419 g/mol

Boiling Point

226.0 °C

Heavy Atom Count

10

UNII

KDP5MSE5C0

Related CAS

117021-79-1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1821-39-2

Wikipedia

2-Propyl-Aniline

Dates

Last modified: 08-15-2023

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